molecular formula C13H12N2O4S B085620 N-(2-methyl-5-nitrophenyl)benzenesulfonamide CAS No. 121-77-7

N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Cat. No. B085620
CAS RN: 121-77-7
M. Wt: 292.31 g/mol
InChI Key: WRWMJCVKQPQKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-5-nitrophenyl)benzenesulfonamide, commonly known as MNBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBS is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of MNBS is not fully understood, but it is believed to involve the inhibition of enzymes, such as carbonic anhydrase and beta-lactamase. MNBS has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Biochemical And Physiological Effects

MNBS has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and beta-lactamase enzymes, the inhibition of bacterial and fungal growth, and the inhibition of cancer cell growth. MNBS has also been shown to have low toxicity and high stability, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

MNBS has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, MNBS also has some limitations, including its limited solubility in water and its potential to form insoluble aggregates.

Future Directions

There are several future directions for research on MNBS, including:
1. Further studies on the mechanism of action of MNBS, particularly its interactions with enzymes and cell membranes.
2. Studies on the potential applications of MNBS in other fields, such as materials science and environmental science.
3. Studies on the synthesis of MNBS derivatives with improved solubility and stability.
4. Studies on the potential use of MNBS as a diagnostic tool for bacterial and fungal infections.
5. Studies on the potential use of MNBS as a therapeutic agent for cancer and other diseases.
In conclusion, MNBS is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. MNBS has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research on MNBS is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

MNBS can be synthesized using various methods, including the reaction of 2-methyl-5-nitroaniline with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction is carried out in a solvent, such as dichloromethane or chloroform, and the product is obtained by filtering and drying. Other methods of synthesis include the reaction of 2-methyl-5-nitroaniline with benzenesulfonamide in the presence of a catalyst, such as copper(II) acetate, or the reaction of 2-methyl-5-nitrophenyl isocyanate with benzenesulfonamide.

Scientific Research Applications

MNBS has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, MNBS has been studied for its potential as an antibacterial and antifungal agent. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, MNBS has been studied for its potential as a dye for solar cells. In environmental science, MNBS has been studied for its potential as a pollutant indicator.

properties

CAS RN

121-77-7

Product Name

N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H12N2O4S/c1-10-7-8-11(15(16)17)9-13(10)14-20(18,19)12-5-3-2-4-6-12/h2-9,14H,1H3

InChI Key

WRWMJCVKQPQKNL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2

Other CAS RN

121-77-7

synonyms

N-(2-methyl-5-nitro-phenyl)benzenesulfonamide

Origin of Product

United States

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